Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate
Description
Properties
CAS No. |
23730-39-4 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 3-[bis(2-hydroxyethyl)amino]benzoate |
InChI |
InChI=1S/C13H19NO4/c1-2-18-13(17)11-4-3-5-12(10-11)14(6-8-15)7-9-16/h3-5,10,15-16H,2,6-9H2,1H3 |
InChI Key |
CNNDPUZSTQEOKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate
Synthetic Route Overview
The synthesis of this compound generally involves two key stages:
- Formation of 3-[bis(2-hydroxyethyl)amino]benzoic acid by reaction of 3-aminobenzoic acid with ethylene oxide.
- Esterification of the resulting acid with ethanol under acidic conditions to yield the ethyl ester derivative.
This approach is supported by multiple research sources and industrial practices.
Detailed Synthetic Procedure
Synthesis of 3-[bis(2-hydroxyethyl)amino]benzoic acid
- Starting Material: 3-aminobenzoic acid
- Reagent: Ethylene oxide
- Conditions: The reaction is typically conducted in aqueous or alcoholic solvent (water or ethanol) at elevated temperatures around 70–80°C.
- Catalyst/Base: Sodium carbonate is used to maintain basic conditions, facilitating nucleophilic attack of the amine on ethylene oxide.
- Reaction: The amine group undergoes nucleophilic ring-opening of ethylene oxide twice to form the bis(2-hydroxyethyl)amino substituent.
- Industrial Scale: Large-scale synthesis employs controlled reactors with optimized temperature, pressure, and reaction time to maximize yield and purity.
Esterification to this compound
- Reagents: Ethanol and sulfuric acid (as an acid catalyst)
- Conditions: Refluxing the mixture for 6–8 hours under acidic conditions promotes esterification of the carboxylic acid group.
- Outcome: The ethyl ester is formed with typical yields reported between 85% and 92%.
- Alternative Conditions: Methanol and hydrochloric acid can be used to form methyl esters under milder conditions, though with slightly lower yields (~78%).
Representative Reaction Scheme
$$
\text{3-aminobenzoic acid} + 2 \ \text{ethylene oxide} \xrightarrow[\text{Na}2\text{CO}3]{70-80^\circ C} \text{3-[bis(2-hydroxyethyl)amino]benzoic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{EtOH, reflux}} \text{this compound}
$$
Data Table: Esterification Yields
| Reagent Combination | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol + Sulfuric acid | Reflux, 6–8 hours | This compound | 88 | |
| Methanol + Hydrochloric acid | Room temperature, 12 hours | Mthis compound | 78 |
Analysis of Preparation Methods
Reaction Mechanisms
- Nucleophilic Substitution: The primary amine of 3-aminobenzoic acid attacks the electrophilic carbon of ethylene oxide, opening the epoxide ring and forming a hydroxyethyl substituent. This occurs twice to yield the bis(2-hydroxyethyl)amino group.
- Acid-Catalyzed Esterification: The carboxylic acid group is protonated by sulfuric acid, increasing electrophilicity, which facilitates nucleophilic attack by ethanol, forming the ester linkage and water as a byproduct.
Kinetic and Yield Considerations
- The reaction with ethylene oxide proceeds efficiently under basic conditions with sodium carbonate, promoting high conversion.
- Esterification yields are optimized by controlling reaction time and temperature; prolonged reflux ensures complete conversion.
- Industrial methods employ continuous flow reactors to improve heat and mass transfer, resulting in yields of 85–92%.
Purification
- The crude product is typically purified by recrystallization from ethyl acetate or by chromatographic methods.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.
Research Outcomes and Applications
Chemical Reactivity
- The bis(2-hydroxyethyl)amino moiety offers multiple sites for further chemical modification, including acylation and oxidation.
- Coordination chemistry studies show stable complex formation with metal ions like Zn²⁺, which is relevant for antibacterial coatings.
Biological and Material Science Applications
- Derivatives synthesized from this compound exhibit antimicrobial, anti-inflammatory, and anticancer activities.
- Functionalization of nanoporous materials using this compound enhances material properties for catalysis and drug delivery.
Summary Table of Preparation and Properties
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Amino substitution with ethylene oxide | 3-aminobenzoic acid, ethylene oxide, Na2CO3, 70–80°C | 3-[bis(2-hydroxyethyl)amino]benzoic acid, high yield | Basic conditions favor substitution |
| Esterification | Ethanol, H2SO4, reflux 6–8 h | This compound, 85–92% yield | Acid catalysis critical for ester formation |
| Purification | Recrystallization (EtOAc) | Pure product | Confirmed by NMR, IR, MS |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic Hydrolysis :
In the presence of HCl or H₂SO₄, the ester converts to 3-[bis(2-hydroxyethyl)amino]benzoic acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. -
Basic Hydrolysis (Saponification) :
NaOH or KOH in aqueous ethanol generates the sodium/potassium salt of the acid .
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic (H₂SO₄) | H₂O, H⁺ | 3-[bis(2-hydroxyethyl)amino]benzoic acid | 85–92% |
| Basic (NaOH) | NaOH, EtOH | Sodium 3-[bis(2-hydroxyethyl)amino]benzoate | 78–88% |
Nucleophilic Substitution
The hydroxyethyl groups participate in nucleophilic reactions, forming ethers or esters.
-
Etherification :
Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH yields ether derivatives : -
Esterification :
Acetylation with acetic anhydride produces acetylated derivatives :
Alkylation and Acylation
The amino group undergoes alkylation or acylation to form tertiary amines or amides.
-
Alkylation :
Reaction with ethyl chloroacetate in DMF/K₂CO₃ introduces ethyl acetate substituents : -
Acylation :
Benzoylation with benzoyl chloride forms N-acylated products :
Oxidation
The hydroxyethyl groups oxidize to ketones or carboxylic acids using KMnO₄ or CrO₃:
Reduction
Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ester to the alcohol :
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 3-[bis(2-carboxyethyl)amino]benzoic acid | 65–75% |
| Reduction | NaBH₄, EtOH | 3-[bis(2-hydroxyethyl)amino]benzyl alcohol | 80–85% |
Photochemical Reactions
Under UV light, the benzoate ester undergoes photolysis via a photoenol intermediate, releasing carboxylic acids :
Key intermediates include (E)- and (Z)-photoenols, with lifetimes of 1–100 ms and 0.5–10 μs, respectively .
Hydrogen Bonding and Supramolecular Interactions
The hydroxyethyl groups form hydrogen bonds with biomolecules or solvents, influencing reactivity. Crystal structures reveal O–H···O and N–H···S interactions (e.g., ) .
This compound’s versatility in organic synthesis and medicinal chemistry stems from its balanced hydrophilicity, hydrogen-bonding capacity, and modular reactivity. Further studies on its catalytic applications and bioactivity are warranted .
Scientific Research Applications
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[bis(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic benzoate ester may also interact with hydrophobic pockets in biomolecules, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate, enabling comparative analysis of their properties, synthesis, and applications:
Structural Analogs and Derivatives
Key Comparative Insights
Solubility and Reactivity: The bis(2-hydroxyethyl)amino group in the target compound enhances aqueous solubility compared to analogs with lipophilic substituents (e.g., trifluoromethyl in Imp. G ). However, chloro or bromo groups (as in and ) reduce solubility but improve stability in organic solvents. The azo group in Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-bromo-5-nitrobenzoate introduces conjugation, enabling applications in photochemistry .
Synthetic Complexity: this compound likely requires protection-deprotection strategies during synthesis due to its hydroxyl groups, similar to methods described for methyl 2-benzoylamino-3-arylaminobut-2-enoates (). Impurities like those in arise from incomplete esterification or side reactions during synthesis, emphasizing the need for rigorous purification .
However, the target compound’s ester group may reduce toxicity compared to anthracenedione’s planar aromatic system .
Functional Diversity: Phenoxyacetate derivatives () exhibit ether linkages, which may improve metabolic stability compared to ester-based compounds like the target . Azo-containing analogs () are structurally distinct but share the bis(2-hydroxyethyl)amino motif, enabling comparative studies on electronic effects .
Data Table: Physicochemical Properties
Biological Activity
Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 265.29 g/mol
This compound features a benzoate moiety with two hydroxyethyl amino groups, which are believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Receptor Binding : It can interact with cell surface receptors, modulating signaling pathways that influence cell behavior.
- Gene Expression Modulation : By influencing signaling pathways, the compound may alter gene expression profiles, impacting cellular functions such as proliferation and apoptosis .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. A notable study explored its impact on breast cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of caspases and the modulation of cell cycle progression .
Case Study: Breast Cancer Cell Lines
In a controlled study, this compound was administered to MDA-MB-231 breast cancer cells. The results indicated:
- IC50 Value : 5 µM
- Induction of Apoptosis : Increased levels of cleaved caspase-3 and caspase-9 were observed.
- Cell Cycle Arrest : A significant increase in G2/M phase arrest was noted, indicating a disruption in normal cell cycle progression.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-[bis(2-hydroxyethyl)amino]benzoate?
A two-step synthesis is commonly employed:
Esterification : React 3-aminobenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to yield ethyl 3-aminobenzoate.
Hydroxyethylation : Treat the amino group with ethylene oxide in a polar aprotic solvent (e.g., DMF) at 60–80°C. The bis(2-hydroxyethyl)amino group is introduced via nucleophilic substitution, requiring careful stoichiometry (2:1 molar ratio of ethylene oxide to amine) .
Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/methanol eluent) is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (ester C=O) and broad O–H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns confirming the ester and hydroxyethyl groups .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved?
Discrepancies often arise from:
- Solvent effects : Hydroxyethyl groups form hydrogen bonds with DMSO-d₆, causing peak broadening. Use CDCl₃ for sharper signals, but note solubility limitations .
- Dynamic exchange : Proton exchange between hydroxy groups and solvent can obscure signals. Acquire spectra at variable temperatures (e.g., 25°C vs. 60°C) to stabilize exchange rates .
- Tautomerism : The bis(2-hydroxyethyl)amino group may exhibit conformational flexibility. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What experimental strategies address low crystallinity in X-ray diffraction studies?
- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to enhance lattice formation.
- Solvent screening : Test high-boiling-point solvents (e.g., DMF/water mixtures) for slow crystallization.
- Temperature gradients : Gradual cooling (0.5°C/hr) promotes ordered crystal growth.
If crystallization fails, use SHELXL for refinement against powder XRD data or leverage DFT-optimized molecular geometry for computational modeling .
Q. How does the compound’s structure influence its reactivity in hydrolysis studies?
- Ester hydrolysis : Under basic conditions (NaOH/EtOH), the ethyl ester cleaves to form 3-[bis(2-hydroxyethyl)amino]benzoic acid. Monitor pH to avoid side reactions (e.g., hydroxyl group oxidation).
- Hydroxyethyl stability : The bis(2-hydroxyethyl)amino group resists hydrolysis at neutral pH but may degrade under strong acids (e.g., HCl > 2M). Use LC-MS to track degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
